molecular formula C19H23FN6O2 B4521775 N-(4-fluorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

N-(4-fluorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Cat. No.: B4521775
M. Wt: 386.4 g/mol
InChI Key: AXZUDOGMWDASEH-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C19H23FN6O2 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.18665216 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

One-Pot Biginelli Synthesis : Novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties were synthesized through a simple and efficient method. These derivatives were obtained by reacting enaminones with urea and different substituted benzaldehydes, demonstrating the versatility of piperazine/morpholine in facilitating chemical synthesis and enhancing yield (M. A. Bhat et al., 2018).

Antibacterial Evaluation

Novel 8-Fluoro Norfloxacin Derivatives : A series of new derivatives incorporating the piperazinyl derivatives with 1,3,5-triazine and pyrimidine were synthesized and showed increased antibacterial potency against methicillin and vancomycin-resistant Staphylococcus aureus, indicating the compound's relevance in addressing antibiotic resistance (N. Sunduru et al., 2011).

Antinociceptive Activity

6-Substituted-3-pyridazinone Derivatives : This study explored the antinociceptive (pain-relieving) effects of 3-pyridazinones with arylpiperazino and morpholino moieties. Among these, a compound with a 4-fluorophenyl piperazine structure showed promising activity, suggesting potential applications in pain management (M. Gökçe et al., 2001).

Anti-Inflammatory and Analgesic Agents

Benzodifuranyl Derivatives : Research into novel benzodifuranyl compounds derived from visnaginone and khellinone, featuring a morpholine moiety, revealed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings underscore the therapeutic potential of such derivatives in treating inflammation and pain (A. Abu‐Hashem et al., 2020).

Neuroreceptor Imaging

Serotonin 1A Receptors Imaging : Compounds designed for PET imaging of serotonin 1A receptors in humans, including Alzheimer's disease patients, have been synthesized and evaluated. These studies highlight the role of fluorophenyl piperazine derivatives in neuroimaging, offering insights into neurological conditions and receptor distribution (J. Choi et al., 2015; V. Kepe et al., 2006).

Properties

IUPAC Name

N-(4-fluorophenyl)-4-(6-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN6O2/c20-15-1-3-16(4-2-15)23-19(27)26-7-5-24(6-8-26)17-13-18(22-14-21-17)25-9-11-28-12-10-25/h1-4,13-14H,5-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZUDOGMWDASEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.